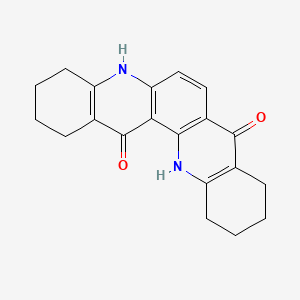
1,3,4,5,9,11,12,13-Octahydrodibenzo(b,j)-1,7-phenanthroline-8,14(2H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,9,10,11,12-Octahydrodibenzo[b,j][1,7]phenanthroline-8,14(5H,13H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,9,10,11,12-Octahydrodibenzo[b,j][1,7]phenanthroline-8,14(5H,13H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,9,10,11,12-Octahydrodibenzo[b,j][1,7]phenanthroline-8,14(5H,13H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1,2,3,4,9,10,11,12-Octahydrodibenzo[b,j][1,7]phenanthroline-8,14(5H,13H)-dione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1,2,3,4,9,10,11,12-Octahydrodibenzo[b,j][1,7]phenanthroline-8,14(5H,13H)-dione exerts its effects involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its interaction with DNA and proteins is also a subject of study, providing insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Dibenzo-18-crown-6: A macrocyclic compound known for its ability to complex with metal ions.
Phenanthroline: A related compound with a simpler structure but similar coordination chemistry properties.
Uniqueness
1,2,3,4,9,10,11,12-Octahydrodibenzo[b,j][1,7]phenanthroline-8,14(5H,13H)-dione is unique due to its specific structural features, which provide distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and its potential biological activities set it apart from other similar compounds.
This detailed article provides a comprehensive overview of 1,2,3,4,9,10,11,12-Octahydrodibenzo[b,j][1,7]phenanthroline-8,14(5H,13H)-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
70071-66-8 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1,2,3,4,5,9,10,11,12,13-decahydroquinolino[2,3-a]acridine-8,14-dione |
InChI |
InChI=1S/C20H20N2O2/c23-19-11-5-1-4-8-15(11)22-18-13(19)9-10-16-17(18)20(24)12-6-2-3-7-14(12)21-16/h9-10H,1-8H2,(H,21,24)(H,22,23) |
InChI Key |
KGUJLDTWLOCXAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C3=C(N2)C=CC4=C3NC5=C(C4=O)CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


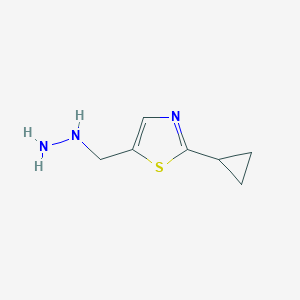
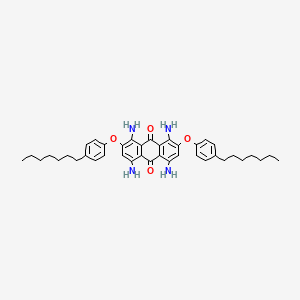
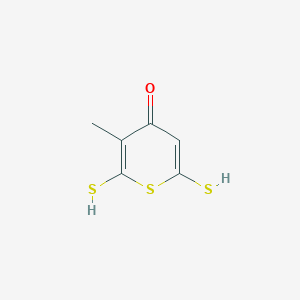
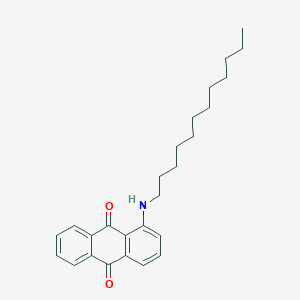

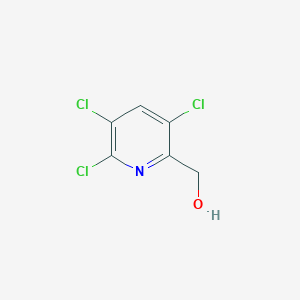
![4-Hydroxy-3-(3'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13137919.png)
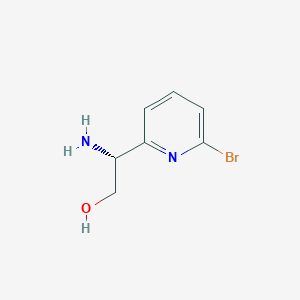
![5-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13137929.png)
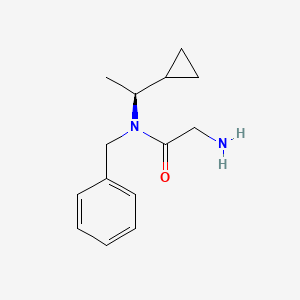
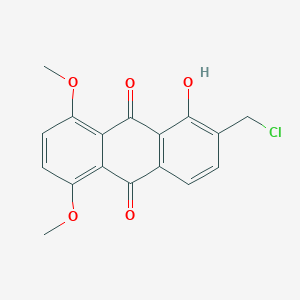
![7-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13137958.png)

![4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol](/img/structure/B13137979.png)
